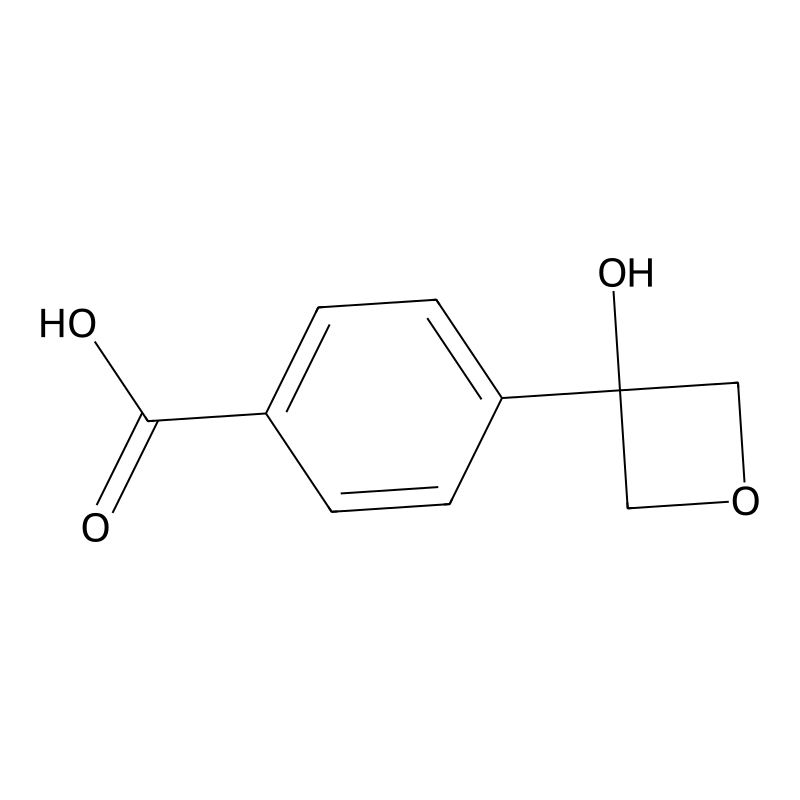4-(3-Hydroxyoxetan-3-yl)benzoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
4-(3-Hydroxyoxetan-3-yl)benzoic acid is a chemical compound with the molecular formula and a molecular weight of 194.18 g/mol. It features a benzoic acid structure with a hydroxyoxetane substituent. The presence of both aromatic and aliphatic components in its structure contributes to its unique chemical properties. This compound is classified under various chemical databases, including PubChem with the ID 68291681 and has a CAS number of 1346608-76-1 .
The reactivity of 4-(3-Hydroxyoxetan-3-yl)benzoic acid can be attributed to its functional groups, particularly the carboxylic acid and the hydroxy group. It can undergo typical reactions associated with carboxylic acids, such as:
- Esterification: Reacting with alcohols to form esters.
- Decarboxylation: Under certain conditions, it may lose carbon dioxide.
- Acid-base reactions: It can act as an acid, reacting with bases to form salts.
The hydroxy group may also participate in hydrogen bonding, influencing its solubility and interaction with other molecules.
While specific biological activities of 4-(3-Hydroxyoxetan-3-yl)benzoic acid are not extensively documented, compounds containing similar structures often exhibit various biological properties, including antimicrobial and anti-inflammatory activities. The presence of the oxetane ring may enhance its bioactivity by affecting how it interacts with biological targets.
Several synthetic routes can be employed to produce 4-(3-Hydroxyoxetan-3-yl)benzoic acid:
- Starting Materials: The synthesis typically begins with commercially available benzoic acid derivatives.
- Oxetane Formation: The hydroxyoxetane moiety can be synthesized through cyclization reactions involving epoxides or other cyclic precursors.
- Functionalization: Subsequent functionalization steps can introduce the hydroxy group at the desired position on the oxetane ring.
These methods may vary based on the desired yield and purity of the final product.
4-(3-Hydroxyoxetan-3-yl)benzoic acid has potential applications in various fields:
- Pharmaceuticals: As a building block in drug design, particularly for compounds targeting specific biological pathways.
- Material Science: It may serve as an intermediate in synthesizing polymers or other advanced materials due to its unique structural features.
- Chemical Research: Used in studies exploring reaction mechanisms involving oxetanes and aromatic compounds.
Several compounds share structural similarities with 4-(3-Hydroxyoxetan-3-yl)benzoic acid, each exhibiting unique properties:
| Compound Name | CAS Number | Structural Features |
|---|---|---|
| 4-(3-Methyloxetan-3-yl)benzoic acid | 1315567-78-2 | Contains a methyl group on the oxetane ring |
| 4-(Oxetan-3-yl)amino benzoic acid | 80493158 | Amino group replacing the hydroxyl group |
| 4-(Trifluoromethyl)-3H-diazirin-3-yl benzoic acid | 85559-46-2 | Contains a trifluoromethyl group, affecting polarity |
These compounds highlight the diversity within this chemical family while showcasing the unique characteristics of 4-(3-Hydroxyoxetan-3-yl)benzoic acid, particularly its hydroxy substitution which may enhance solubility and potential bioactivity compared to others.








